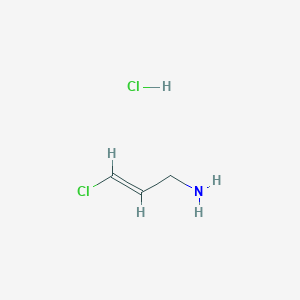
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
概要
説明
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with a 3-chloropropoxy and a methoxy substituent, which can influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-6-methoxyquinazoline.
Reaction with 3-chloropropanol: The 4-chloro-6-methoxyquinazoline is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
化学反応の分析
Types of Reactions
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The quinazolinone core can undergo oxidation and reduction reactions, potentially altering its biological activity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding quinazolinone and 3-chloropropanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinazolinone derivatives with different oxidation states.
Hydrolysis Products: Hydrolysis yields 3-chloropropanol and the corresponding quinazolinone.
科学的研究の応用
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
- 6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole
- N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazoline
Uniqueness
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. This pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
6-(3-chloropropoxy)-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-17-10-6-9-8(12(16)15-7-14-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAARZNXBWRRHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1,1':2',1''-Terphenyl]-4-carboxylic acid](/img/structure/B3272795.png)







![Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B3272873.png)


![3,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272894.png)

![6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3272905.png)
